molecular formula C14H17N3O3S B13870685 N-(4-(4-ethylpyrimidin-5-yl)-3-methoxyphenyl)methanesulfonamide

N-(4-(4-ethylpyrimidin-5-yl)-3-methoxyphenyl)methanesulfonamide

Katalognummer: B13870685
Molekulargewicht: 307.37 g/mol
InChI-Schlüssel: OVLYRVKGYRNURQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(4-ethylpyrimidin-5-yl)-3-methoxyphenyl)methanesulfonamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyrimidine ring, which is a crucial structure in many biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-ethylpyrimidin-5-yl)-3-methoxyphenyl)methanesulfonamide typically involves the reaction of 4-ethylpyrimidine with 3-methoxyphenylmethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-(4-ethylpyrimidin-5-yl)-3-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of N-(4-(4-ethylpyrimidin-5-yl)-3-hydroxyphenyl)methanesulfonamide.

    Reduction: Formation of N-(4-(4-ethylpyrimidin-5-yl)-3-methoxyphenyl)methanamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(4-(4-ethylpyrimidin-5-yl)-3-methoxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(4-(4-ethylpyrimidin-5-yl)-3-methoxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The pyrimidine ring plays a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-(4-methylpyrimidin-5-yl)-3-methoxyphenyl)methanesulfonamide
  • N-(4-(4-ethylpyrimidin-5-yl)-3-hydroxyphenyl)methanesulfonamide
  • N-(4-(4-ethylpyrimidin-5-yl)-3-methoxyphenyl)methanamine

Uniqueness

N-(4-(4-ethylpyrimidin-5-yl)-3-methoxyphenyl)methanesulfonamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the methanesulfonamide group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C14H17N3O3S

Molekulargewicht

307.37 g/mol

IUPAC-Name

N-[4-(4-ethylpyrimidin-5-yl)-3-methoxyphenyl]methanesulfonamide

InChI

InChI=1S/C14H17N3O3S/c1-4-13-12(8-15-9-16-13)11-6-5-10(7-14(11)20-2)17-21(3,18)19/h5-9,17H,4H2,1-3H3

InChI-Schlüssel

OVLYRVKGYRNURQ-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC=NC=C1C2=C(C=C(C=C2)NS(=O)(=O)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.